A Technical Guide to the Physicochemical Properties of 2-(4-Nitrobenzenesulfinyl)acetic acid
A Technical Guide to the Physicochemical Properties of 2-(4-Nitrobenzenesulfinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(4-Nitrobenzenesulfinyl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, including sulfinic acids and nitro-substituted aromatic acids, to present a predictive yet scientifically grounded profile. It is designed to serve as a foundational resource for researchers and professionals in drug development, offering insights into its structure, expected properties, and robust methodologies for empirical validation. This guide covers theoretical property predictions, potential synthetic routes, stability considerations, and detailed analytical protocols for full characterization.
Introduction and Molecular Overview
2-(4-Nitrobenzenesulfinyl)acetic acid is an organic compound featuring a nitro-substituted phenyl ring, a sulfinyl group, and a carboxylic acid moiety. The convergence of these functional groups suggests a molecule with significant potential in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the sulfinyl group is expected to profoundly influence the molecule's acidity, reactivity, and intermolecular interactions. Understanding these fundamental physicochemical properties is a critical first step in harnessing its potential for novel applications.
Chemical Structure
The molecular structure of 2-(4-Nitrobenzenesulfinyl)acetic acid is presented below.
Caption: Chemical structure of 2-(4-Nitrobenzenesulfinyl)acetic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(4-Nitrobenzenesulfinyl)acetic acid based on the analysis of structurally related compounds. These values should be considered estimates pending experimental verification.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₈H₇NO₅S | Derived from the chemical structure. |
| Molecular Weight | 245.21 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to white crystalline solid | Similar nitro-substituted aromatic compounds are typically colored crystalline solids[1]. |
| Melting Point | 140 - 160 °C | The melting point of 2-(4-Nitrophenyl)acetic acid is 150-153 °C[1]. The sulfinyl group may slightly alter this. |
| Boiling Point | > 300 °C (with decomposition) | High melting point and presence of polar functional groups suggest a high boiling point with likely decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in water. | The carboxylic acid and sulfinyl groups enhance polarity, while the aromatic ring limits aqueous solubility. |
| pKa (acid dissociation constant) | 2.5 - 3.5 | Sulfinic acids are generally more acidic than their carboxylic acid counterparts[2]. The pKa of 2-(4-Nitrophenyl)acetic acid is 3.86[1]. The additional electron-withdrawing sulfinyl group is expected to further increase the acidity of the carboxylic acid proton, resulting in a lower pKa. |
Synthesis and Stability
Proposed Synthetic Pathway
A plausible synthetic route to 2-(4-Nitrobenzenesulfinyl)acetic acid involves the controlled oxidation of the corresponding sulfide, 2-(4-Nitrobenzenethio)acetic acid. This precursor can be synthesized via a nucleophilic aromatic substitution reaction between 4-nitrochlorobenzene and thioglycolic acid.
Caption: Proposed two-step synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid.
This oxidation step is critical, as over-oxidation can lead to the formation of the corresponding sulfone, 2-(4-Nitrobenzenesulfonyl)acetic acid. The reaction conditions, particularly temperature and the stoichiometry of the oxidizing agent (such as hydrogen peroxide in acetic acid), must be carefully controlled to favor the formation of the sulfinyl compound[3].
Stability Considerations
Sulfinic acids can be prone to disproportionation, yielding a sulfonic acid and a thiosulfonate[2]. However, some sulfinyl diacetic acids have been shown to be stable under storage[3]. The stability of 2-(4-Nitrobenzenesulfinyl)acetic acid should be experimentally evaluated. It is recommended to store the compound at low temperatures (e.g., -20 °C) in a dry, inert atmosphere to minimize potential degradation. For long-term storage, conversion to a more stable salt form could be considered[4].
Analytical and Characterization Methodologies
A multi-technique approach is essential for the unambiguous characterization of 2-(4-Nitrobenzenesulfinyl)acetic acid.
Spectroscopic Analysis
NMR is a cornerstone technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfinyl group, and the carboxylic acid proton. The aromatic region will likely display a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring. The chemical shift of the carboxylic acid proton can vary with concentration and solvent[5].
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts by comparison with data for similar structures and by using 2D NMR techniques (e.g., COSY, HSQC) if necessary.
IR spectroscopy is invaluable for identifying the key functional groups.
Expected Characteristic Absorptions:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.
-
N-O stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.
-
S=O stretch (Sulfinyl Group): A characteristic absorption in the range of 1000-1100 cm⁻¹.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹[6].
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, further corroborating the structure. High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the molecular ion peak and compare the exact mass with the calculated value. Analyze the fragmentation pattern to identify characteristic structural fragments.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 2-(4-Nitrobenzenesulfinyl)acetic acid.
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Determination of pKa
The acidity of the carboxylic acid can be determined by potentiometric titration or by UV-Vis spectrophotometry as a function of pH.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of the compound with a known concentration in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data[7].
Conclusion
This technical guide provides a predictive yet comprehensive framework for understanding and characterizing the physicochemical properties of 2-(4-Nitrobenzenesulfinyl)acetic acid. While based on data from analogous structures, the outlined properties and detailed experimental protocols offer a robust starting point for any researcher or drug development professional working with this compound. Empirical validation of these properties is a crucial next step and will undoubtedly pave the way for its potential applications.
References
-
ResearchGate. (2025, August 6). Sulfur-containing carboxylic acids. 6. The syntheses of 3,3"-sulfinyldipropionic and 2,2"-sulfinyldiacetic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3950404A - Method for preparation of sulfinic acids.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. (n.d.). 2-((4-Methoxy-3-nitrobenzyl)sulfonyl)acetic acid. Retrieved from [Link]
-
University of Bristol. (2011, May 10). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]
- O'Hagan, D. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4441-4485.
-
PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Szymański, S., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 792-793, 193-200.
-
Bordwell, F. G. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
BindingDB. (n.d.). 2-(4-nitrobenzenesulfonamido)acetic acid. Retrieved from [Link]
- Ashenafi, D. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration.
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
- Stumm, W., & Morgan, J. J. (1996).
-
U.S. Environmental Protection Agency. (n.d.). (4-Iodo-2-nitrophenyl)acetic acid Properties. Retrieved from [Link]
Sources
- 1. 2-(4-Nitrophenyl)acetic acid(104-03-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration [article.sapub.org]
